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Compound of Interest

Compound Name: AZ5385

Cat. No.: B12382105 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ5385, with the Chemical Abstracts Service (CAS) number 848439-89-4, is a small molecule

that has emerged as a compound of significant interest due to its dual-targeting mechanism of

action. Initially identified as an Epidermal Growth Factor Receptor (EGFR) tyrosine kinase

inhibitor, subsequent research has revealed its potent antiviral activity against human

rhinovirus (HRV), the primary causative agent of the common cold. This technical guide

provides a comprehensive overview of AZ5385, including its chemical properties, biological

activities, mechanism of action, and detailed experimental protocols for its evaluation.

Chemical and Physical Properties
AZ5385 is a solid at room temperature. A summary of its key physicochemical properties is

presented in Table 1.

Table 1: Physicochemical Properties of AZ5385
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Property Value

CAS Number 848439-89-4

Molecular Formula C₂₂H₂₂ClFN₄O₄

Molecular Weight 460.89 g/mol

Appearance Solid

Biological Activity and Quantitative Data
AZ5385 has demonstrated potent activity against human rhinovirus (HRV) and also exhibits

effects on cancer cell lines due to its inhibition of EGFR. The quantitative data from various in

vitro studies are summarized in Table 2.

Table 2: In Vitro Biological Activity of AZ5385

Assay Cell Line Virus/Target Parameter Value Reference

Antiviral

Activity
HeLa

Human

Rhinovirus 2

(HRV-2)

EC₅₀ 0.35 µM [1][2]

Antiviral

Activity
HEp-2

Human

Rhinovirus 16

(HRV-16)

EC₅₀ 3.6 µM [1]

Antiviral

Activity
HEp-2

Respiratory

Syncytial

Virus (RSV

A2)

EC₅₀ 0.4 µM [1]

Cytotoxicity HeLa -
CC₅₀ (72

hours)
9 µM [1][2]

EC₅₀: Half-maximal effective concentration CC₅₀: Half-maximal cytotoxic concentration

Mechanism of Action
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AZ5385 exhibits a dual mechanism of action, functioning as both an EGFR tyrosine kinase

inhibitor and a direct-acting antiviral agent against human rhinovirus.

EGFR Signaling Pathway Inhibition
As an EGFR tyrosine kinase inhibitor, AZ5385 competitively binds to the ATP-binding site in the

intracellular kinase domain of EGFR. This prevents the autophosphorylation of the receptor,

thereby blocking the activation of downstream signaling cascades such as the RAS-RAF-MEK-

ERK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and

differentiation, and their dysregulation is a hallmark of many cancers.
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Diagram 1: EGFR Signaling Pathway Inhibition by AZ5385

Antiviral Mechanism against Human Rhinovirus (HRV)
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Interestingly, the antiviral activity of AZ5385 against HRV is independent of its EGFR inhibitory

function. Research has shown that AZ5385 directly targets the viral capsid, specifically a

hydrophobic pocket within the VP1 protein. By binding to this pocket, AZ5385 stabilizes the

capsid and prevents the conformational changes necessary for the release of the viral RNA into

the host cell, a critical step in the viral replication cycle. This mechanism of action affects the

late stage of the viral life cycle.
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Diagram 2: Antiviral Mechanism of AZ5385 against HRV

Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antiviral

activity of AZ5385.

Cytopathic Effect (CPE) Reduction Assay
This assay is used to determine the concentration of an antiviral compound that is required to

inhibit the virus-induced cell death (cytopathic effect) by 50% (EC₅₀).
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Materials:

HeLa or HEp-2 cells

Human Rhinovirus (e.g., HRV-2, HRV-16)

96-well cell culture plates

Cell culture medium (e.g., MEM with 2% FBS)

AZ5385 stock solution (in DMSO)

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Phosphate-buffered saline (PBS)

Procedure:

Seed HeLa or HEp-2 cells in 96-well plates at a density that will form a confluent monolayer

after 24 hours of incubation.

Prepare serial dilutions of AZ5385 in cell culture medium.

When the cell monolayer is confluent, remove the growth medium and add the diluted

AZ5385.

Add the virus suspension to all wells except for the cell control wells.

Incubate the plates at 37°C in a 5% CO₂ incubator for 72 hours or until approximately 90% of

the cells in the virus control wells show a cytopathic effect.

Remove the medium and stain the cells with crystal violet solution for 10-15 minutes at room

temperature.

Gently wash the plates with water to remove excess stain and allow them to air dry.

Elute the stain by adding an appropriate solvent (e.g., methanol) and measure the

absorbance at a wavelength of 570 nm using a microplate reader.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b12382105?utm_src=pdf-body
https://www.benchchem.com/product/b12382105?utm_src=pdf-body
https://www.benchchem.com/product/b12382105?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12382105?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calculate the EC₅₀ value by plotting the percentage of cell viability against the logarithm of

the compound concentration and fitting the data to a dose-response curve.

Generation of Drug-Resistant Viral Variants
This protocol is used to select for and identify viral mutations that confer resistance to an

antiviral compound.

Materials:

HeLa cells

Human Rhinovirus (e.g., HRV-2)

Cell culture medium

AZ5385

Viral RNA extraction kit

RT-PCR reagents

Sanger sequencing reagents and equipment

Procedure:

Infect a confluent monolayer of HeLa cells with HRV-2 in the presence of a sub-optimal

concentration of AZ5385 (a concentration that allows for some viral replication).

After 2-3 days, or when CPE is observed, harvest the virus-containing supernatant.

Use this supernatant to infect a fresh monolayer of HeLa cells, again in the presence of the

same concentration of AZ5385.

Repeat this passaging process for multiple rounds (e.g., 10-20 passages).

After several passages, isolate viral RNA from the supernatant of the resistant virus

population.
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Perform RT-PCR to amplify the region of the viral genome that is the putative target of the

drug (in this case, the VP1 coding region).

Sequence the amplified DNA using Sanger sequencing.

Compare the nucleotide and deduced amino acid sequences of the resistant virus to the

wild-type virus to identify mutations that may be responsible for the resistance phenotype.
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Diagram 3: Experimental Workflow for Antiviral Characterization

Conclusion
AZ5385 is a fascinating molecule with a dual mechanism of action, making it a valuable tool for

both cancer and virology research. Its activity as an EGFR tyrosine kinase inhibitor provides a

basis for its investigation in oncology, while its direct and potent inhibition of human rhinovirus

replication by targeting the VP1 capsid protein opens avenues for the development of novel

antiviral therapeutics. The experimental protocols detailed in this guide provide a framework for

the further investigation and characterization of AZ5385 and similar compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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